molecular formula C15H13Cl2NO3 B5715120 2,3-dichloro-N-(2,4-dimethoxyphenyl)benzamide

2,3-dichloro-N-(2,4-dimethoxyphenyl)benzamide

Cat. No. B5715120
M. Wt: 326.2 g/mol
InChI Key: SEYFCULRDNDWOJ-UHFFFAOYSA-N
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Description

2,3-dichloro-N-(2,4-dimethoxyphenyl)benzamide, also known as AG-1478, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential in cancer treatment, particularly in inhibiting tumor growth and metastasis. In

Mechanism of Action

2,3-dichloro-N-(2,4-dimethoxyphenyl)benzamide selectively targets the EGFR tyrosine kinase, which plays a crucial role in cell proliferation, differentiation, and survival. By inhibiting EGFR tyrosine kinase, 2,3-dichloro-N-(2,4-dimethoxyphenyl)benzamide prevents the activation of downstream signaling pathways, leading to cell cycle arrest and apoptosis. 2,3-dichloro-N-(2,4-dimethoxyphenyl)benzamide has been shown to be more effective in inhibiting EGFR tyrosine kinase than other EGFR inhibitors, such as gefitinib and erlotinib.
Biochemical and Physiological Effects
2,3-dichloro-N-(2,4-dimethoxyphenyl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, 2,3-dichloro-N-(2,4-dimethoxyphenyl)benzamide inhibits cell proliferation, migration, and invasion. It also induces cell cycle arrest and apoptosis. In normal cells, 2,3-dichloro-N-(2,4-dimethoxyphenyl)benzamide has been shown to have minimal toxicity and does not affect cell viability or proliferation.

Advantages and Limitations for Lab Experiments

2,3-dichloro-N-(2,4-dimethoxyphenyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It selectively targets EGFR tyrosine kinase, making it a valuable tool for studying EGFR signaling pathways. However, 2,3-dichloro-N-(2,4-dimethoxyphenyl)benzamide also has some limitations. It has low solubility in water and requires the use of organic solvents for experiments. It also has a short half-life in vivo, making it challenging to use in animal studies.

Future Directions

For 2,3-dichloro-N-(2,4-dimethoxyphenyl)benzamide include combination therapy, the development of more potent and selective EGFR inhibitors, and exploring its effectiveness in other diseases.

Synthesis Methods

The synthesis of 2,3-dichloro-N-(2,4-dimethoxyphenyl)benzamide involves several steps, including the preparation of 2,3-dichloro-5-nitrobenzoic acid, which is then reacted with 2,4-dimethoxyaniline to form 2,3-dichloro-N-(2,4-dimethoxyphenyl)benzamide. The final product is purified using various techniques, such as column chromatography and recrystallization. The purity of 2,3-dichloro-N-(2,4-dimethoxyphenyl)benzamide is essential for its effectiveness in inhibiting EGFR tyrosine kinase.

Scientific Research Applications

2,3-dichloro-N-(2,4-dimethoxyphenyl)benzamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit tumor growth and metastasis in various cancer types, including breast, lung, and colon cancer. 2,3-dichloro-N-(2,4-dimethoxyphenyl)benzamide is also being investigated for its potential in treating other diseases, such as Alzheimer's disease and psoriasis.

properties

IUPAC Name

2,3-dichloro-N-(2,4-dimethoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3/c1-20-9-6-7-12(13(8-9)21-2)18-15(19)10-4-3-5-11(16)14(10)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYFCULRDNDWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dichloro-N-(2,4-dimethoxyphenyl)benzamide

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